molecular formula C18H14N2O3 B4045554 2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid

2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid

Cat. No.: B4045554
M. Wt: 306.3 g/mol
InChI Key: LFJPOQUBXUYQKU-UHFFFAOYSA-N
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Description

2-[(2-Phenylquinoline-4-carbonyl)amino]acetic Acid is a synthetically derived quinoline-carboxylic acid derivative designed for pharmaceutical and biological research. This compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. The 2-phenylquinoline-4-carboxylic acid scaffold, which forms the core of this molecule, is a recognized pharmacophore in drug discovery. Research indicates that this structural class demonstrates potent biological activity by functioning as a key component in histone deacetylase (HDAC) inhibitors. HDAC inhibition is a validated strategy for cancer therapy, as it modulates gene expression and can induce cell cycle arrest and apoptosis in malignant cells . Furthermore, derivatives of 2-phenylquinoline-4-carboxylic acid have shown promising broad-spectrum antibacterial activity, including against strains like Staphylococcus aureus . The incorporation of the glycine moiety (as an aminoacetic acid) in this specific compound enhances its utility as a versatile building block, enabling further chemical modifications and conjugation for probing biological pathways or optimizing drug-like properties. Researchers value this compound for constructing more complex molecules aimed at investigating enzyme mechanisms and cellular processes related to oncology and infectious diseases. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17(22)11-19-18(23)14-10-16(12-6-2-1-3-7-12)20-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJPOQUBXUYQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid typically involves multiple steps. One common method starts with the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction leads to the formation of an intermediate, 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate is then reacted with various substituted amines to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation have been employed to reduce reaction times and increase yields . The use of microwave synthesizers has shown significant advantages, including shorter reaction times (110–210 seconds) and higher yields (91–96%) .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Case Study: Inhibition of HDACs

A study conducted by Qian Hui et al. demonstrated that derivatives of 2-phenylquinoline-4-carboxylic acid, including 2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid, exhibited significant inhibitory effects on HDAC3. The lead compound D28 showed potent anticancer activity, particularly against K562 leukemia cells. The study revealed that D28 induced G2/M phase cell cycle arrest and promoted apoptosis in a dose-dependent manner, which is critical for effective cancer treatment .

Results Overview

TreatmentConcentration (µM)G2/M Phase (%)Apoptosis Rate (%)
Control-3.441.14
D2815.9510.10
D28232.5715.53
D284-27.92
SAHA1-1.39
SAHA2-3.36
SAHA4-19.75

This table summarizes the effects of D28 compared to SAHA (suberoylanilide hydroxamic acid), a known HDAC inhibitor, indicating that D28 not only promotes cell cycle arrest but also significantly enhances apoptosis rates compared to the control and SAHA treatments .

Synthesis and Derivatives

The synthesis of derivatives of this compound has been explored to enhance its pharmacological properties. Various analogs have been developed to optimize their efficacy and selectivity towards specific HDAC isoforms, which could lead to improved therapeutic profiles with reduced side effects.

Key Findings on Derivatives

Research indicates that modifications to the phenyl group or the carbonyl moiety can significantly affect the compound's binding affinity and inhibitory activity against HDACs. For instance, some derivatives displayed enhanced selectivity for HDAC3 over other isoforms, suggesting a tailored approach to drug development using this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several analogs with shared structural features, enabling a systematic comparison:

Structural Variations and Substituent Effects

The following table summarizes key structural differences and physicochemical properties of analogous compounds:

Compound ID Core Structure Substituents (R1, R2) Physical State Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound 1-(4-Benzylpiperazin-1-yl)-propan-1-one R1: 2-fluorophenoxy, R2: - Not reported Not reported Not reported ~355 (estimated)
5d 2-(4-Benzylpiperazin-1-yl)-propan-1-one R1: Phenyl, R2: - Yellow oil - 80 ~335
5h 2-(4-Benzylpiperazin-1-yl)-propan-1-one R1: 4-Methoxyphenyl, R2: - Brown solid 80–82 69 ~365
5k 2-(4-Benzylpiperazin-1-yl)-propan-1-one R1: 4-Hydroxyphenyl, R2: - White solid Not reported 71 ~325
5l 2-(4-Phenylpiperazin-1-yl)-propan-1-one R1: 4-Hydroxyphenyl, R2: Phenyl Brown solid Not reported 47 ~311
5j 2-(Methyl(4-phenylbutyl)amino)-propan-1-one R1: 4-Hydroxyphenyl, R2: - Light brown oil - 70 ~312
5m 2-(Methyl(4-phenylbutyl)amino)-propan-1-ol R1: Phenyl, R2: - Yellow oil - 74 ~298

Key Observations:

Fluorinated vs. Non-Fluorinated Analogs: The target compound’s 2-fluorophenoxy group contrasts with methoxy (5h), hydroxy (5k, 5l), or unsubstituted aromatic (5d) substituents. Fluorine’s electronegativity may enhance metabolic stability and receptor binding compared to hydroxyl or methoxy groups, which are prone to phase II metabolism .

Piperazine vs. Alternative Amines: Compounds with piperazine cores (e.g., 5d, 5h, 5k) generally exhibit higher melting points and solid states compared to flexible amines like methyl(4-phenylbutyl)amino (5j, 5m), suggesting increased crystallinity due to rigid piperazine rings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid?

  • Methodology :

  • Multicomponent Reactions : Utilize azlactone intermediates generated in situ from α-amino acids and acetic anhydride, followed by coupling with 2-phenylquinoline-4-carbonyl chloride. This approach leverages the efficiency of multicomponent reactions for constructing complex heterocycles .
  • Catalytic Hydroamination : Employ catalytic intramolecular hydroamination of dithioketene acetals to form cyclic intermediates, which can be functionalized to yield the target compound. Use n-BuLi as a catalyst for high yields .
    • Optimization : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of characteristic peaks: quinoline aromatic protons (δ 7.5–9.0 ppm), amide NH (δ 8.5–9.5 ppm), and acetic acid CH2 (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+: ~375.4 g/mol) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for related quinoline-4-carboxylic acids .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for quinoline-based derivatives like this compound?

  • Case Study :

  • Antimicrobial vs. Antitumor Activity : Some quinoline derivatives show conflicting results in antimicrobial and cytotoxicity assays. For example, 4-(1-adamantyl)quinoline-2-carboxylic acid exhibits antitubercular activity but low cytotoxicity in mammalian cells .
  • Resolution : Conduct dose-response curves across multiple cell lines (e.g., HEK293 vs. MCF-7) and validate target engagement via proteomics (e.g., histone deacetylase inhibition assays) .
    • Data Normalization : Use IC50/EC50 ratios and statistical tools (e.g., ANOVA) to distinguish assay-specific artifacts from true biological effects.

Q. How does the electronic nature of substituents on the quinoline ring influence the compound’s reactivity and bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (EWGs) : Methoxy or halogens at the 6-position (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) enhance stability and antimicrobial potency by modulating electron density .
  • Amino Acid Linkage : The acetic acid moiety improves solubility and facilitates interactions with polar enzyme active sites, as seen in analogs like HC-toxin (a histone deacetylase inhibitor) .
    • Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities .

Methodological Recommendations

  • Synthetic Challenges : Avoid side reactions (e.g., hydrolysis of the amide bond) by using anhydrous conditions and coupling agents like EDC/HOBt .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid
Reactant of Route 2
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2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid

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